
(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound featuring a quinoline core substituted with fluoro, phenylpiperazine, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Phenylpiperazine Moiety: This step involves nucleophilic substitution reactions where the quinoline derivative reacts with 1-phenylpiperazine in the presence of a base like potassium carbonate.
Incorporation of the Piperidinyl Group: The final step includes the reaction of the intermediate with piperidine, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and phenylpiperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinoline core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can participate in nucleophilic aromatic substitution (S_NAr) reactions, where nucleophiles like amines or thiols replace the fluoro group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone is studied for its potential as a pharmacophore in drug design. It exhibits binding affinity to various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including its role as an antipsychotic, antidepressant, and anticancer agent. Its ability to interact with neurotransmitter receptors and enzymes is of particular interest.
Industry
Industrially, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets such as G-protein coupled receptors (GPCRs) and enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.
Phenylpiperazine Derivatives: Compounds such as trazodone and nefazodone, which contain the phenylpiperazine moiety.
Piperidine Derivatives: Compounds like piperine and risperidone, which include the piperidine ring.
Uniqueness
What sets (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone apart is its combination of these three pharmacophores in a single molecule, potentially offering a unique profile of biological activity and therapeutic potential.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O/c26-19-9-10-23-21(17-19)24(22(18-27-23)25(31)30-11-5-2-6-12-30)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1,3-4,7-10,17-18H,2,5-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOMTGKCQZATSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2969790.png)
![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)
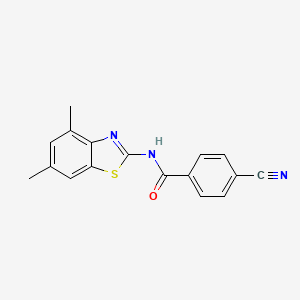
![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2969795.png)
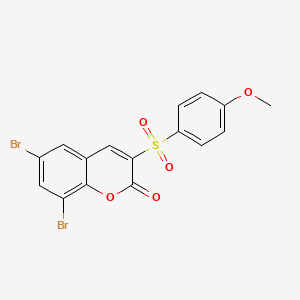
![4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid](/img/structure/B2969798.png)
![4-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2969799.png)
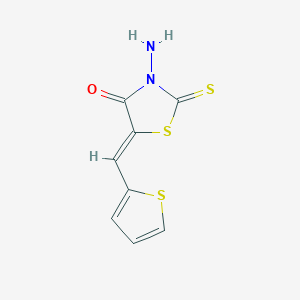
![3-(3-Fluorophenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2969801.png)

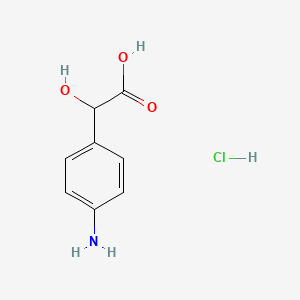
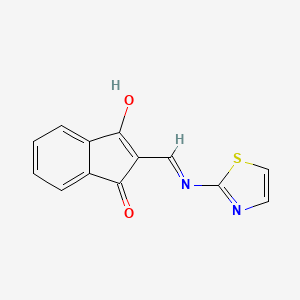
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2969812.png)
